3-(Tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one
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Overview
Description
Isoxazole is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom at adjacent positions . Isoxazoles have been the subject of research in medicinal chemistry due to their wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The structure of isoxazoles consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
The primary activated nitro compounds condensed with alkenes to give isoxazolines and with alkynes to give isoxazoles in chloroform in the presence of 1,4-diazabicyclo [2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of isoxazoles can vary widely depending on the specific derivative. In general, isoxazoles are stable compounds that can participate in a variety of chemical reactions .Scientific Research Applications
- Isoxazoles exhibit diverse biological activities, making them attractive targets for drug development. Researchers have explored the synthesis of novel isoxazole derivatives, including 3-(Tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one, as potential drug candidates . These compounds may act as enzyme inhibitors, receptor modulators, or antimicrobial agents.
- Isoxazoles have shown promise as anticancer agents. The synthesis of 3,4,5-trisubstituted isoxazoles has been achieved via metal-free methods, avoiding the drawbacks associated with metal-catalyzed reactions . Investigating the cytotoxicity and mechanism of action of this compound could reveal its potential in cancer therapy.
- Isoxazoles have been investigated for their pesticidal and herbicidal activities. The synthesis of 3,5-disubstituted isoxazoles via base-catalyzed condensation reactions has been reported, providing a route to explore their potential as agrochemicals .
Drug Discovery and Medicinal Chemistry
Anticancer Properties
Agrochemicals and Pesticides
Mechanism of Action
The mechanism of action of isoxazoles in biological systems is complex and depends on the specific derivative and biological target. Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-tert-butyl-6-nitroindeno[1,2-c][1,2]oxazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-14(2,3)13-10-11(15-20-13)8-5-4-7(16(18)19)6-9(8)12(10)17/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YURRUQFOBZNSKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C(=NO1)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one |
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